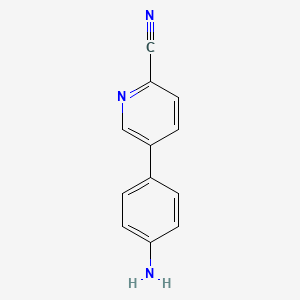
5-(4-Aminophenyl)picolinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Aminophenyl)picolinonitrile is an organic compound with the molecular formula C12H9N3. It is a derivative of picolinonitrile, featuring an aminophenyl group attached to the fifth position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Aminophenyl)picolinonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-aminophenyl is coupled with a halogenated picolinonitrile under palladium catalysis . The reaction typically requires a base such as potassium carbonate and is conducted in an organic solvent like toluene or ethanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve the oxidative ammonolysis of α-picoline, followed by further functionalization steps to introduce the aminophenyl group . This process can be optimized for higher yields and scalability by using continuous flow reactors and efficient catalysts.
化学反応の分析
Types of Reactions: 5-(4-Aminophenyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nitrating mixtures are used for electrophilic aromatic substitution.
Major Products:
Oxidation: Nitro derivatives of the aminophenyl group.
Reduction: Amines derived from the nitrile group.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
科学的研究の応用
5-(4-Aminophenyl)picolinonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 5-(4-Aminophenyl)picolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
4-Aminobenzonitrile: Similar structure but lacks the pyridine ring.
4-Aminopyridine: Contains the pyridine ring but lacks the nitrile group.
5-(4-Nitrophenyl)picolinonitrile: Similar structure with a nitro group instead of an amino group.
Uniqueness: 5-(4-Aminophenyl)picolinonitrile is unique due to the presence of both the aminophenyl and nitrile groups attached to the pyridine ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields .
特性
分子式 |
C12H9N3 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC名 |
5-(4-aminophenyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C12H9N3/c13-7-12-6-3-10(8-15-12)9-1-4-11(14)5-2-9/h1-6,8H,14H2 |
InChIキー |
IENMJWQTEXSXLP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


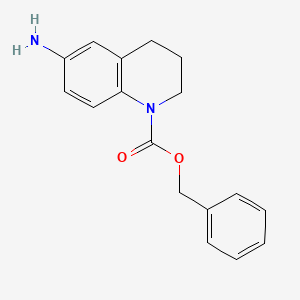
![1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one](/img/structure/B12521221.png)
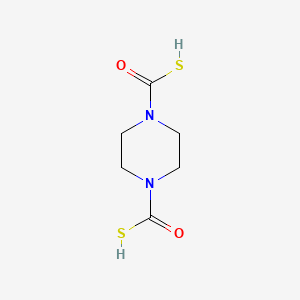
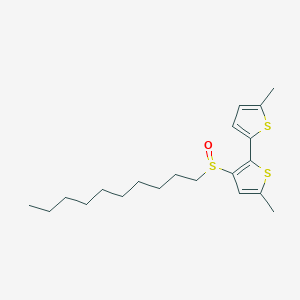
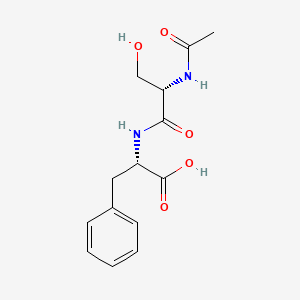
![2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12521231.png)
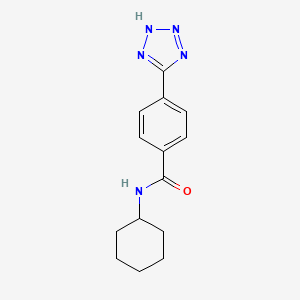
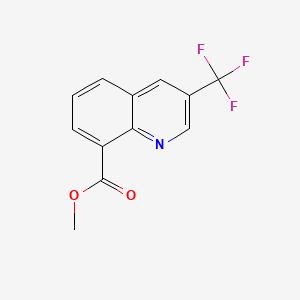
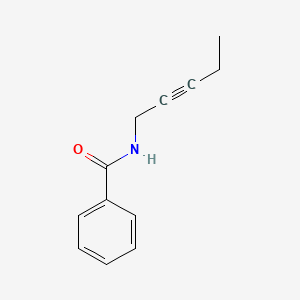
![Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]-](/img/structure/B12521249.png)


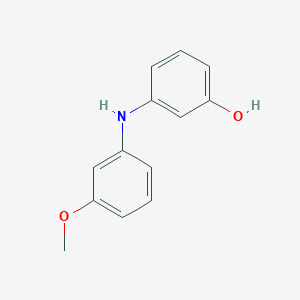
![4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12521292.png)
